

# Technical Monograph: 5-Hydroxypentanamide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-Hydroxypentanamide

CAS No.: 29686-12-2

Cat. No.: B1267432

[Get Quote](#)

Systematic Nomenclature, Chemo-Dynamic Stability, and Synthetic Applications

## Executive Summary

**5-Hydroxypentanamide** (CAS: 5463-50-3 / 29686-12-2) represents a critical structural motif in organic synthesis and medicinal chemistry.<sup>[1]</sup> Functioning as the linear tautomer of

-valerolactam (2-piperidone), it serves as a pivotal intermediate in the synthesis of nylon-5 precursors, histone deacetylase (HDAC) inhibitors, and GABAergic pharmacophores. This guide provides a definitive analysis of its IUPAC nomenclature, thermodynamic instability, and validated synthetic protocols, designed for researchers requiring high-purity isolation of this transient species.

## Part 1: Nomenclature & Structural Analysis<sup>[1]</sup>

### Definitive IUPAC Nomenclature

The systematic name **5-Hydroxypentanamide** is derived via the substitutive nomenclature rules of the International Union of Pure and Applied Chemistry (IUPAC).

- Principal Functional Group: The amide (

) takes priority over the hydroxyl group and determines the suffix and carbon numbering.

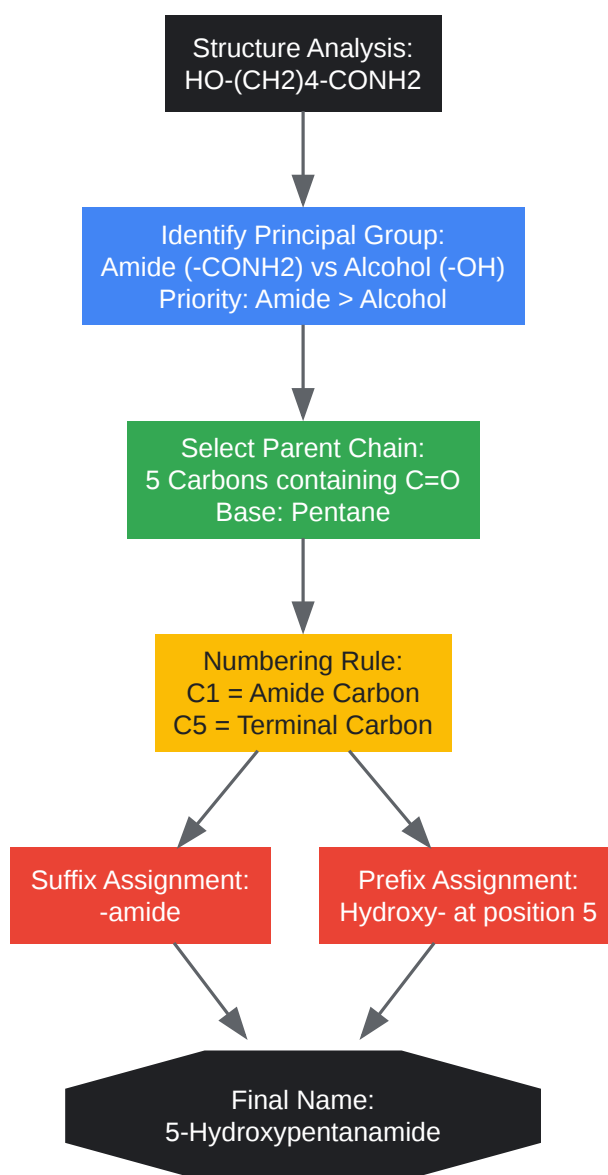
- Parent Chain: A five-carbon saturated chain (pentane).[1]
- Numbering: The carbonyl carbon of the amide is designated C1.[1]
- Substituent: The hydroxyl group ( ) is located at C5.[1]

Synonyms & Identifiers:

- Systematic: 5-Hydroxyvaleramide,  
-Hydroxyvaleramide.[1]
- Related Cyclic Form: 2-Piperidone ( -Valerolactam).[1]
- SMILES:C(CCO)CC(=O)N

## Visualization: Nomenclature Logic Tree

The following diagram illustrates the hierarchical decision-making process for naming this compound according to IUPAC "Blue Book" standards.



[Click to download full resolution via product page](#)

Figure 1: Hierarchical derivation of the IUPAC name based on functional group priority rules.

## Part 2: Chemo-Dynamics & Stability (The "Why")

### The Lactone-Amide Equilibrium

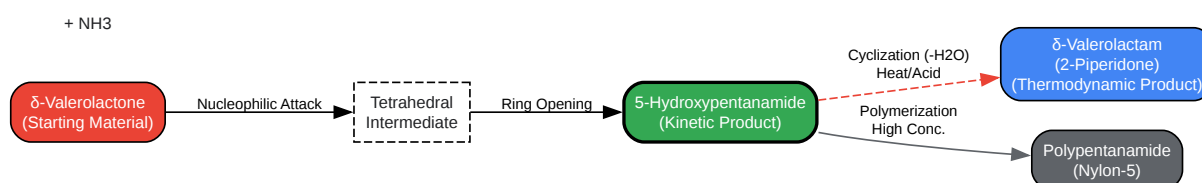
Research indicates that **5-hydroxypentanamide** exists in a delicate equilibrium with its cyclic lactam counterpart, 2-piperidone.[1] Unlike stable linear amides, the presence of the

-hydroxyl group creates an intramolecular nucleophile.

- Thermodynamics: In aqueous solution or under acidic catalysis, the equilibrium strongly favors cyclization to
  - valerolactam (loss of water) or reversion to
  - valerolactone (loss of ammonia) depending on pH.
- Kinetics: The linear amide is the kinetic product of the aminolysis of
  - valerolactone. Isolation requires low temperatures to prevent thermodynamic relaxation into the cyclic form.[1]

## Visualization: Reaction Pathway & Equilibrium

The following diagram maps the critical equilibrium that researchers must control during synthesis.



[Click to download full resolution via product page](#)

Figure 2: The aminolysis pathway of

$\delta$ -valerolactone showing the competition between the linear target, cyclization, and polymerization.

## Part 3: Synthetic Protocols & Validation

### Protocol A: Controlled Aminolysis of $\delta$ -Valerolactone

This protocol prioritizes the isolation of the linear amide by suppressing cyclization through temperature control.

Reagents:

- -Valerolactone (purity >98%)[1]
- Aqueous Ammonia (28-30%) or Methanolic Ammonia (7N)[1]
- Solvent: THF (Tetrahydrofuran) - optional, for solubility

#### Methodology:

- Preparation: Cool 10 mmol of  
-valerolactone in a round-bottom flask to 0°C using an ice bath.
- Addition: Dropwise add 1.2 equivalents of ammonia (aq or MeOH) over 15 minutes. Note: Exothermic reaction.
- Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Do not heat.
- Workup: Concentrate in vacuo at low temperature (<30°C). High vacuum is preferred over rotovap heating to prevent dehydration back to the lactam.[1]
- Purification: If solid forms, recrystallize immediately from cold ether/ethanol.

#### Validation Criteria (Self-Correcting):

- IR Spectroscopy: Look for the Amide I band (~1650  
) and broad OH stretch (~3300  
).[1] Absence of Lactone C=O (~1735  
) confirms conversion.[1]
- TLC: The linear amide is significantly more polar (lower  
) than the starting lactone or the lactam.

## Physicochemical Data Table[1]

Property	Value	Notes
Molecular Weight	117.15 g/mol	
Molecular Formula		
LogP	-0.9 (approx)	Highly hydrophilic
H-Bond Donors	2	(OH and )
H-Bond Acceptors	2	(C=O and OH)
Stability	Low	Hygroscopic; cyclizes upon heating

## Part 4: Pharmaceutical Applications[1]

### GABAergic Analog Development

**5-Hydroxypentanamide** is structurally homologous to

-hydroxybutyric acid (GHB) and

-aminobutyric acid (GABA).[1] In drug design, it serves as a neutral, blood-brain-barrier (BBB) permeable prodrug scaffold.[1] Upon metabolic hydrolysis or oxidation, it can yield GABA analogs.[1]

### HDAC Inhibition

Hydroxy-amides are essential "warheads" in the design of Histone Deacetylase (HDAC) inhibitors.[1] The terminal hydroxyl group can coordinate with the Zinc ion (

) in the HDAC catalytic pocket, similar to the hydroxamic acid group in Vorinostat (SAHA), though with different binding kinetics.

### References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329061, Pentanamide, 5-hydroxy-. Retrieved February 1, 2026 from [\[Link\]](#)

- IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). [1] Cambridge: The Royal Society of Chemistry. [1] [Link]
- Wang, Y., et al. (2012). Reductive hydroxyalkylation/alkylation of amines with lactones/esters. [1][2] Organic & Biomolecular Chemistry, 10, 6504-6511. [1][2] [Link]
- Pocker, Y., & Green, E. (1973). Mechanism of aminolysis of delta-lactones. [1] Journal of the American Chemical Society, 95(1), 113–119. [Link]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pentanamide, 5-hydroxy- | C<sub>5</sub>H<sub>11</sub>NO<sub>2</sub> | CID 329061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive hydroxyalkylation/alkylation of amines with lactones/esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Monograph: 5-Hydroxypentanamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267432/docs#technical-monograph-5-hydroxypentanamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)